L2H2‑6Otd vs. Unsymmetrical Isomers: Topology‑Specific G4 Induction
L2H2‑6Otd (the symmetrical 3,3‑L2H2‑6OTD isomer) induces an anti‑parallel G4 topology in telomeric DNA, whereas the unsymmetrical isomers 4,2‑L2H2‑6OTD and 5,1‑L2H2‑6OTD induce anti‑parallel and hybrid‑type topologies, respectively [REFS‑1]. The topological difference is verified by CD spectral analysis and supported by molecular mechanics calculations [REFS‑2].
| Evidence Dimension | Induced G‑quadruplex topology in telomeric DNA |
|---|---|
| Target Compound Data | Anti‑parallel G4 (symmetrical 3,3‑L2H2‑6OTD) |
| Comparator Or Baseline | 4,2‑L2H2‑6OTD: anti‑parallel; 5,1‑L2H2‑6OTD: hybrid‑type |
| Quantified Difference | Qualitative topology shift from anti‑parallel to hybrid |
| Conditions | CD spectroscopy with human telomeric oligonucleotide (TTAGGG)₄ in K⁺ buffer |
Why This Matters
Selecting the correct isomer is critical for experiments where G4 topology dictates downstream protein binding, enzymatic activity, or therapeutic efficacy.
- [1] Nagasawa K. et al., 'Design and synthesis of unsymmetric macrocyclic hexaoxazole compounds with an ability to induce distinct G‑quadruplex topologies in telomeric DNA,' Org. Biomol. Chem., 2016, 14, 7864‑7871. View Source
- [2] Ma Y. et al., 'Effects of G‑Quadruplex Ligands on the Topology, Stability, and Immunostimulatory Properties of G‑Quadruplex‑Based CpG Oligodeoxynucleotides,' ACS Chem. Biol., 2022, 17, 1703‑1713. View Source
